An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Bromo-5-methylthiophene-2-sulfonamide: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Bromo-5-methylthiophene-2-sulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact isomer is sparse, this document synthesizes information from closely related thiophene sulfonamides and established chemical principles to offer a robust predictive analysis of its properties, synthesis, and potential applications. We will explore the causality behind synthetic strategies and the mechanistic basis for its potential biological activity, grounding our discussion in authoritative sources.
Core Compound Identification
Precise identification is the cornerstone of any chemical research. 4-Bromo-5-methylthiophene-2-sulfonamide is a substituted thiophene carrying both a sulfonamide and a bromine functional group, which are key modulators of its chemical and biological properties. The specific arrangement of these substituents (bromo at position 4, methyl at position 5, and sulfonamide at position 2) is critical to its unique characteristics.
| Identifier | Value | Source |
| CAS Number | 858848-43-8 | |
| Molecular Formula | C₅H₆BrNO₂S₂ | Calculated |
| Molecular Weight | 256.14 g/mol | Calculated |
| IUPAC Name | 4-Bromo-5-methylthiophene-2-sulfonamide | N/A |
| SMILES | CC1=C(Br)C=C(S1)S(=O)(=O)N | Predicted |
| InChI Key | Predicted based on structure | Predicted |
Note: Some identifiers are predicted based on the known chemical structure, as comprehensive database entries are not publicly available.
Rationale and Protocol for Synthesis
The synthesis of substituted thiophene sulfonamides typically follows a well-established pathway involving the electrophilic substitution of a thiophene precursor. The most direct and industrially scalable approach involves the chlorosulfonation of the corresponding 2-bromo-3-methylthiophene, followed by amination.
Synthetic Strategy: A Two-Step Approach
The logic behind this strategy is twofold:
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Chlorosulfonation : Chlorosulfonic acid is a powerful electrophile that readily reacts with electron-rich aromatic systems like thiophene. The directing effects of the existing substituents on the thiophene ring guide the position of the incoming sulfonyl chloride group.
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Amination : The resulting sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with ammonia or an ammonia equivalent (like ammonium hydroxide) to form the stable sulfonamide.
This two-step process is efficient and utilizes common laboratory reagents.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-5-methylthiophene-2-sulfonyl chloride
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Preparation : In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).
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Reagent Addition : Cool the flask in an ice-water bath to 0-5 °C. Add 2-bromo-3-methylthiophene (1 equivalent) to a suitable inert solvent such as dichloromethane or carbon tetrachloride.
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Chlorosulfonation : Add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during this step.[1]
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Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
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Work-up : Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.
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Purification : The crude sulfonyl chloride is then washed with cold water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The intermediate is often used in the next step without further purification due to its reactivity.
Step 2: Synthesis of 4-Bromo-5-methylthiophene-2-sulfonamide
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Amination : Dissolve the crude 4-Bromo-5-methylthiophene-2-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF).
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Nucleophilic Attack : Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise.
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Reaction : Stir the mixture vigorously for 1-2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation : Remove the organic solvent under reduced pressure. The resulting solid is then suspended in water, filtered, and washed thoroughly with cold water to remove any remaining ammonium salts.
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Purification : The crude sulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Synthesis Workflow Diagram
Caption: Mechanism of action for sulfonamide antibacterial agents.
Carbonic Anhydrase Inhibitors
The sulfonamide moiety is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. [2]Thiophene-2-sulfonamides, in particular, have been investigated as potent CA inhibitors. [3]These inhibitors are used clinically to treat glaucoma, edema, and certain neurological disorders. The development of isoform-selective inhibitors is a major goal in this field, and the specific substitution pattern of 4-Bromo-5-methylthiophene-2-sulfonamide could offer unique selectivity profiles against different CA isoforms.
Safety and Handling
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat. [4]* Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. [4][5]Avoid contact with skin and eyes. [5][6]* Storage : Store in a cool, dry place in a tightly sealed container away from incompatible materials. [5][6]* First Aid :
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Skin Contact : Wash off immediately with soap and plenty of water. [6] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. [4] * Ingestion : Rinse mouth and seek medical attention. Do not induce vomiting. [4] * Inhalation : Move the person to fresh air. [4]
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Conclusion
4-Bromo-5-methylthiophene-2-sulfonamide represents a promising, albeit understudied, chemical entity. Based on the established chemistry of its structural relatives, it can be synthesized through a reliable chlorosulfonation-amination sequence. Its structural motifs strongly suggest potential as a scaffold for novel antibacterial agents, particularly against resistant strains, and as a carbonic anhydrase inhibitor. Further empirical research, including synthesis, spectral characterization, and biological screening, is necessary to fully elucidate its properties and validate its therapeutic potential. This guide serves as a foundational document to stimulate and direct such future investigations.
References
-
PubChem. 4-bromo-3-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet. (2005). [Link]
-
PubChemLite. 5-bromo-4-methylthiophene-2-sulfonamide. Université du Luxembourg. [Link]
-
PubChem. 4-Bromo-5-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Dana Bioscience. 4-Bromo-5-methoxythiophene-2-sulfonamide 250mg. [Link]
-
Noreen, M., et al. (2024). Facile Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, Dove Medical Press. [Link]
-
ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
- Google Patents.
-
Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
PubChem. 4-Bromo-2-methylthiophene. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Bromo-2-thiophenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
National Center for Biotechnology Information. Modular Two-Step Route to Sulfondiimidamides. [Link]
-
SciSpace. The recent progress of sulfonamide in medicinal chemistry. (2020). [Link]
-
Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]
-
SpectraBase. 4-Bromo-2,5-dimethoxy-alpha-methylphenethylamine, hydrochloride. [Link]
-
PubChem. 5-bromo-N-methoxy-N-methylthiophene-2-sulfonamide. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
